4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 361168-59-4
Cat. No.: VC6788657
Molecular Formula: C19H16ClN3O2S
Molecular Weight: 385.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361168-59-4 |
|---|---|
| Molecular Formula | C19H16ClN3O2S |
| Molecular Weight | 385.87 |
| IUPAC Name | 4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H16ClN3O2S/c1-25-15-8-6-14(7-9-15)23-18(16-10-26-11-17(16)22-23)21-19(24)12-2-4-13(20)5-3-12/h2-9H,10-11H2,1H3,(H,21,24) |
| Standard InChI Key | JCVOKBOXGXZIBK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. For compounds like N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide, the process includes:
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Formation of the Thienopyrazole Core: This involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative.
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Introduction of the Aryl Group: This can be achieved through nucleophilic substitution reactions.
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Attachment of the Benzamide Moiety: This step involves coupling the thienopyrazole intermediate with a benzoyl chloride in the presence of a base.
Biological Activity
Compounds with thieno[3,4-c]pyrazole cores are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. While specific data on 4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is limited, related compounds have shown promising results in these areas. For instance, derivatives of thieno[3,4-c]pyrazole have been evaluated for their potential as kinase inhibitors and have demonstrated antitumor effects.
Research Findings and Future Directions
Research on compounds with similar structures suggests that they are of great interest for further structure optimization and in-depth studies. Molecular docking studies and biochemical assays are commonly used to elucidate the binding affinities and interaction patterns of these compounds with target proteins. Future research should focus on exploring the efficacy and safety profiles of 4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in various biological systems to fully understand its potential applications in pharmaceuticals .
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